![molecular formula C7H10N4O2 B2386649 N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate CAS No. 1078634-01-1](/img/structure/B2386649.png)
N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .Physical And Chemical Properties Analysis
The specific physical and chemical properties for “N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate” are not mentioned in the retrieved papers .Scientific Research Applications
Pyrazole Derivatives: NMCP can be used to synthesize various pyrazole derivatives, which play crucial roles in drug discovery and development. Researchers have explored NMCP-based reactions to create novel compounds with potential therapeutic properties .
Anticancer Agents: NMCP derivatives have demonstrated promising anticancer activity. For instance, modifications of NMCP’s structure can lead to potent inhibitors targeting specific cancer pathways. These compounds are being investigated for their efficacy against various cancer cell lines .
Biological Studies
NMCP contributes to our understanding of biological systems:
GABA Receptor Modulation: Some NMCP derivatives exhibit GABA (γ-aminobutyric acid) receptor inhibition. These compounds may have insect-selective activity, making them potential candidates for pest control .
Ríos, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 940-968. DOI: 10.3390/chemistry4030065 El-Gamal, M. I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Derivatives. Molecules, 27(24), 8708. DOI: 10.3390/molecules27248708 Compound structure reference: 5-amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole.
properties
IUPAC Name |
4-cyano-1H-pyrazole-5-carboxylate;dimethylazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2.C2H7N/c6-1-3-2-7-8-4(3)5(9)10;1-3-2/h2H,(H,7,8)(H,9,10);3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWBOELZSNWKIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C.C1=NNC(=C1C#N)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate |
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